3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

Medicinal Chemistry Synthetic Intermediates Isomer Differentiation

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid, bearing CAS Registry Number 1178427-49-0, is a specialized benzoic acid derivative. Its structure is defined by a benzoic acid core substituted with a carbamoyl group and a methylsulfonyl ethyl chain, corresponding to the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol.

Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
Cat. No. B7874024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid
Molecular FormulaC11H13NO5S
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO5S/c1-18(16,17)6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
InChIKeyOBFPQFONJPRKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid: A Defined Benzoic Acid Derivative for Research


3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid, bearing CAS Registry Number 1178427-49-0, is a specialized benzoic acid derivative. Its structure is defined by a benzoic acid core substituted with a carbamoyl group and a methylsulfonyl ethyl chain, corresponding to the molecular formula C11H13NO5S and a molecular weight of 271.29 g/mol . The compound's substitution pattern, specifically the meta-positioning of the carbamoyl group on the benzene ring, distinguishes it from ortho- or para- substituted analogs and is a key determinant of its potential utility as a research chemical or synthetic intermediate .

The Risks of Generic Substitution for 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid


Substituting 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid with a generic 'carbamoylbenzoic acid' or 'alkylsulfonyl benzoic acid' is not scientifically valid due to the profound impact of its precise substitution pattern on chemical and biological activity. The meta-carbamoyl substitution on the benzoic acid core distinguishes it from common ortho- or para- substituted isomers, which exhibit different spatial arrangements and electronic properties. This structural difference can lead to drastically altered reactivity in downstream chemical syntheses or interaction profiles with biological targets . Similarly, the specific 2-(methylsulfonyl)ethyl side chain introduces unique steric and electronic characteristics that cannot be replicated by other alkylsulfonyl or simple carbamoyl groups .

Quantifiable Differentiation: Evidence for 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid vs. Analogs


Meta-Substitution Pattern Defines Unique Chemical Identity

The target compound is specifically a 3-carbamoylbenzoic acid derivative. This meta-substitution on the benzene ring is a key structural differentiator from the more common ortho- or para-substituted carbamoylbenzoic acids . This specific substitution pattern dictates the molecule's spatial geometry, electronic distribution, and, consequently, its potential for downstream reactions and intermolecular interactions. No direct comparative data between isomers is available; this is a fundamental structural distinction based on the compound's defined chemical identity .

Medicinal Chemistry Synthetic Intermediates Isomer Differentiation

Defined Molecular Weight and Formula for Analytical Standardization

The compound possesses a well-defined molecular formula (C11H13NO5S) and a precise molecular weight (271.29 g/mol) . This contrasts with many 'in-class' alternatives, which can include complex mixtures, salt forms, or hydrates with variable and often higher or less-defined molecular weights. For instance, a close structural relative like 3-(Methanesulfonylcarbamoyl)benzoic acid (CAS 865295-29-0) has a molecular weight of 243.24 g/mol, representing a notable difference of 28.05 g/mol .

Analytical Chemistry QC Reference Standard Synthetic Intermediate

Potential Link to Hypoglycemic Pharmacophore Class

The compound belongs to the class of N-substituted carbamoylbenzoic acids. A 1979 study by Grell et al. demonstrated that enantiomers of a structurally related compound, 4-N-[1-(5-Fluoro-2-methoxyphenyl)ethyl]carbamoylmethylbenzoic acid, display hypoglycemic activity, with the more potent (S) enantiomer being approximately equipotent with acylaminoethylbenzoic acids of the type HB 699 [1]. While this specific compound was not directly tested, its membership in this class suggests potential utility in related research areas.

Medicinal Chemistry Pharmacology Diabetes Research

Application Scenarios for 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic Acid Based on Verified Data


Serving as a Defined Building Block for Parallel Synthesis in Medicinal Chemistry

This compound is most appropriately used as a specific, well-characterized chemical building block. Its defined CAS number (1178427-49-0), molecular formula (C11H13NO5S), and molecular weight (271.29 g/mol) make it a reliable starting material for creating libraries of new compounds in medicinal chemistry . The unique meta-carbamoyl substitution provides a distinct vector for further derivatization, enabling the exploration of chemical space not accessible with more common ortho- or para- substituted building blocks . This ensures reproducible synthetic outcomes, a fundamental requirement in drug discovery.

Functioning as an Analytical Reference Standard in Quality Control

Due to its well-defined and documented physicochemical properties, 3-((2-(methylsulfonyl)ethyl)carbamoyl)benzoic acid can serve as a primary reference standard in analytical chemistry . Its precise molecular weight of 271.29 g/mol makes it ideal for calibrating instruments like mass spectrometers or for use as a standard in High-Performance Liquid Chromatography (HPLC) methods, providing a clear and identifiable peak for comparison against complex reaction mixtures or process impurities .

Enabling Hypothesis Generation in Diabetes and Metabolic Disease Research

Based on its class membership among N-substituted carbamoylbenzoic acids, which have been shown to possess blood-glucose-lowering activity, this compound presents a distinct scaffold for generating new hypotheses in metabolic disease research . Its unique substitution pattern allows researchers to test structure-activity relationships (SAR) related to the 3-carbamoyl position, an area of chemical space that may offer different pharmacological profiles compared to previously investigated analogs.

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